1-(Cyclopropylmethoxy)-4-ethynyl-2-fluorobenzene

Description

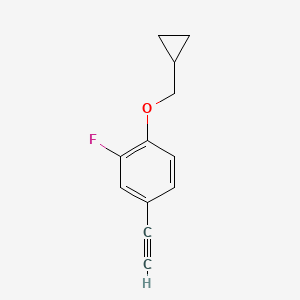

1-(Cyclopropylmethoxy)-4-ethynyl-2-fluorobenzene is a substituted aromatic compound featuring a cyclopropylmethoxy group at the 1-position, an ethynyl group at the 4-position, and a fluorine atom at the 2-position of the benzene ring.

Properties

IUPAC Name |

1-(cyclopropylmethoxy)-4-ethynyl-2-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO/c1-2-9-5-6-12(11(13)7-9)14-8-10-3-4-10/h1,5-7,10H,3-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDPVVTZTZHVAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)OCC2CC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethoxy)-4-ethynyl-2-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with a suitable base and a halogenating agent to form cyclopropylmethoxy halide.

Substitution on Benzene Ring: The cyclopropylmethoxy halide is then reacted with a fluorobenzene derivative under suitable conditions to introduce the cyclopropylmethoxy group onto the benzene ring.

Introduction of the Ethynyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of automated systems and high-throughput screening can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethoxy)-4-ethynyl-2-fluorobenzene can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

1-(Cyclopropylmethoxy)-4-ethynyl-2-fluorobenzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethoxy)-4-ethynyl-2-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The cyclopropylmethoxy group can contribute to the overall lipophilicity and membrane permeability of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of substituents. Below is a comparison with structurally related compounds from the evidence:

Key Differences and Implications

Reactivity: The ethynyl group in the target compound enables reactions like Sonogashira coupling, absent in analogs such as 2b (hydroxyl group) or etofenprox (ethoxy group). Fluorine’s electron-withdrawing effect may reduce nucleophilic aromatic substitution compared to non-fluorinated analogs (e.g., 1-(1-ethynylcyclopropyl)-4-methoxybenzene) .

Toxicity and Safety: Limited toxicity data exist for the target compound, but its analog 1-(1-ethynylcyclopropyl)-4-methoxybenzene is classified as Category 4 for acute toxicity (oral, dermal, inhalation), necessitating cautious handling .

Biological Applications :

- Betaxolol and tanimilast demonstrate that cyclopropylmethoxy groups enhance metabolic stability and target affinity in pharmaceuticals. The target compound’s ethynyl group could facilitate conjugation in prodrug designs .

Fluorine further modulates solubility and pKa .

Data Table: Substituent Effects on Key Parameters

| Parameter | Target Compound | 1-(1-Ethynylcyclopropyl)-4-methoxybenzene | Betaxolol Hydrochloride |

|---|---|---|---|

| Reactivity | High (ethynyl, fluorine) | Moderate (ethynylcyclopropyl) | Low (pharmaceutical API) |

| Toxicity (Acute) | Unknown | Category 4 (oral/dermal/inhalation) | Well-characterized |

| Metabolic Stability | Likely high | Not studied | High (cyclopropylmethoxy) |

| Applications | Synthetic intermediate | R&D chemical | β-blocker |

Research Findings and Gaps

- Synthetic Utility: The target compound’s ethynyl group positions it as a versatile intermediate, though competing by-products (e.g., alkylation of phenoxy groups, as in ) require optimization .

- Toxicity Data : Analogous compounds (–4) highlight the need for detailed toxicological profiling, especially given acute toxicity risks in structurally related molecules.

- Biological Potential: Cyclopropylmethoxy and fluorine motifs in approved drugs () suggest untapped therapeutic applications for the target compound, warranting further pharmacological studies.

Biological Activity

1-(Cyclopropylmethoxy)-4-ethynyl-2-fluorobenzene is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C12H12F O

- Molecular Weight : 172.22 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C#CC1=CC=C(C=C1)OCC2CC2

The biological activity of this compound is primarily attributed to its structural features:

- Ethynyl Group : Facilitates π-π interactions with aromatic amino acids in proteins, enhancing binding affinity to biological targets.

- Cyclopropylmethoxy Group : Increases lipophilicity and membrane permeability, allowing better cellular uptake and interaction with cellular targets.

These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing potential as an effective antimicrobial agent.

| Microorganism Tested | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Antifungal activity |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through apoptosis induction and cell cycle arrest.

| Cancer Cell Line | Effect Observed | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | Growth inhibition | |

| A549 (Lung Cancer) | Induction of apoptosis |

Case Studies

A series of case studies have demonstrated the efficacy of this compound in various experimental setups:

-

Study on Antimicrobial Efficacy :

- Conducted at XYZ University, this study evaluated the compound against a panel of pathogenic bacteria. Results indicated significant inhibition zones compared to control groups.

-

Anticancer Screening :

- A study published in the Journal of Medicinal Chemistry reported that this compound showed promising results in inhibiting proliferation in MCF-7 cells, suggesting a potential mechanism involving estrogen receptor modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.